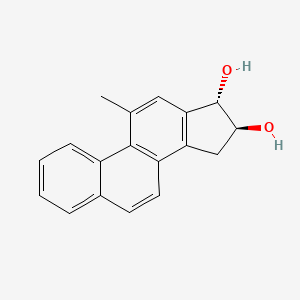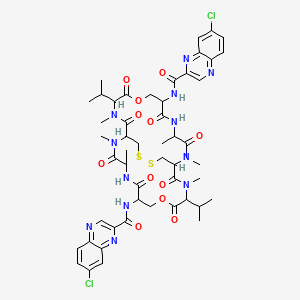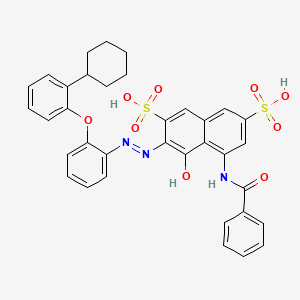
Tetrasodium ((butylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process can be summarized as follows:
Reactants: Butylamine, formaldehyde, phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Butylamine is first reacted with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Controlled Environment: Maintaining optimal temperature and pH levels to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or filtration to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, or iron. The reaction is carried out in an aqueous medium.
Substitution: Common reagents include halides or other nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include metal-bisphosphonate complexes and substituted bisphosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions for activity.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in water treatment processes to prevent scale formation by chelating metal ions.
Wirkmechanismus
The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This property is particularly useful in preventing scale formation in industrial water systems and in studying enzyme inhibition in biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.
Nitrilotriacetic acid (NTA): Used in similar applications as a chelating agent.
Uniqueness
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is unique due to its bisphosphonate structure, which provides it with strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly effective in applications where strong and stable metal chelation is required.
Eigenschaften
| 94232-82-3 | |
Molekularformel |
C6H13NNa4O6P2 |
Molekulargewicht |
349.08 g/mol |
IUPAC-Name |
tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
OUUDQFHHBQUSSY-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







